molecular formula C21H22IP B084371 Triphenyl(propyl)phosphonium iodide CAS No. 14350-50-6

Triphenyl(propyl)phosphonium iodide

Cat. No. B084371
CAS RN: 14350-50-6
M. Wt: 432.3 g/mol
InChI Key: MPNQDJZRGAOBPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(propyl)phosphonium iodide is a chemical compound with the molecular formula C21H22IP . It is a useful precursor of isopropylidene unit by Wittig reaction with aldehydes . It is also used in tandem cyclopropanation and Wittig olefination in a synthesis of chrysanthemic acid .


Synthesis Analysis

Two approaches for the synthesis of substituted phosphonium salts from easily available benzyl alcohols and their heterocyclic analogs have been developed . The direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C was found to be more efficient for acid-sensitive substrates .


Molecular Structure Analysis

The molecular structure of Triphenyl(propyl)phosphonium iodide is characterized by a phosphonium ion (P+) and an iodide ion (I-). The phosphonium ion consists of a central phosphorus atom surrounded by three phenyl groups and a propyl group .


Chemical Reactions Analysis

Triphenyl(propyl)phosphonium iodide is employed in Wittig and cyclopropanation reactions . It is also used in the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction as fungicidal agents .


Physical And Chemical Properties Analysis

Triphenyl(propyl)phosphonium iodide has a molecular weight of 432.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 5 .

Scientific Research Applications

Ionic Liquids

Triphenyl(propyl)phosphonium iodide is a type of phosphonium-based ionic liquid . These ionic liquids have more thermal and chemical stability than other types of ionic liquids such as imidazolium- and pyridinium-based ionic liquids . They are potential structures for varied applications in academic and industrial processes .

Electrochemical Systems

Phosphonium room temperature ionic liquids (PRTILs), which include Triphenyl(propyl)phosphonium iodide, have unique applications in electrochemical systems . They have been increasing for their considerable advantages such as chemical and thermal stabilities, relatively low viscosities and high conductivities when compared to the corresponding ammonium RTILs .

Lithium-Battery Electrolytes

PRTILs characterized by a wide electrochemical window have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .

Electrolytic Mediator

Phosphonium ionic liquids (PILs) have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .

Separation Processes

There is a growing interest for the use of PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption and dissolution or extraction of biologically relevant compounds and materials .

Mitochondrial Antiplatelet Effect

The use of Triphenyl Phosphonium Cation enhances the mitochondrial antiplatelet effect of the compound Magnolol . The addition of triphenylphosphonium by a four-carbon linker to magnolol (MGN4) considerably enhanced the Magnolol antiplatelet effect by a 3-fold decrease in the IC 50 .

Mechanism of Action

Target of Action

Triphenyl(propyl)phosphonium iodide primarily targets the mitochondria . Mitochondria are known as the powerhouse of the cell, contributing significantly to cellular processes. The compound’s interaction with mitochondria is crucial for its mechanism of action .

Mode of Action

Triphenyl(propyl)phosphonium iodide is a delocalized lipophilic cation that gets easily accumulated via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This accumulation allows the compound to interact with its targets effectively .

Biochemical Pathways

It is known that the compound can influence mitochondrial respiration . This influence on mitochondrial respiration can lead to various downstream effects, impacting cellular processes .

Pharmacokinetics

Its lipophilic nature and ability to accumulate in cells suggest that it may have good bioavailability .

Result of Action

The result of Triphenyl(propyl)phosphonium iodide’s action can vary depending on the context. For instance, it has been shown to enhance the antiplatelet effect of the compound magnolol, leading to a decrease in platelet activity . .

Action Environment

The action, efficacy, and stability of Triphenyl(propyl)phosphonium iodide can be influenced by various environmental factors. For example, the compound’s accumulation in cells can be affected by the mitochondrial membrane potential, which can vary depending on the cellular environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Safety and Hazards

Users should avoid contact with skin and eyes, and avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases . Triphenyl(propyl)phosphonium iodide, due to its ability to target mitochondria, could play a significant role in the development of new therapeutics .

properties

IUPAC Name

triphenyl(propyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNQDJZRGAOBPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450681
Record name triphenyl(propyl)phosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl(propyl)phosphonium iodide

CAS RN

14350-50-6
Record name Phosphonium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name triphenyl(propyl)phosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenyl(propyl)phosphonium iodide
Reactant of Route 2
Reactant of Route 2
Triphenyl(propyl)phosphonium iodide
Reactant of Route 3
Triphenyl(propyl)phosphonium iodide
Reactant of Route 4
Triphenyl(propyl)phosphonium iodide
Reactant of Route 5
Triphenyl(propyl)phosphonium iodide
Reactant of Route 6
Triphenyl(propyl)phosphonium iodide

Q & A

Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?

A1: Triphenyl(propyl)phosphonium iodide acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.